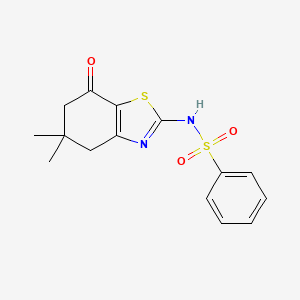

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzenesulfonamide

Description

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzenesulfonamide, also known by its chemical formula C16H15N3O3S2, is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Properties

CAS No. |

600130-05-0 |

|---|---|

Molecular Formula |

C15H16N2O3S2 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C15H16N2O3S2/c1-15(2)8-11-13(12(18)9-15)21-14(16-11)17-22(19,20)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17) |

InChI Key |

DCCIWDHJDHMNLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NS(=O)(=O)C3=CC=CC=C3)C |

solubility |

48.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 2-Amino-5,5-dimethylcyclohexane-1,3-dione

Reacting 2-amino-5,5-dimethylcyclohexane-1,3-dione with carbon disulfide in alkaline ethanol yields the benzothiazole precursor. Optimal conditions involve:

Reaction Mechanism

The reaction proceeds via thiourea intermediate formation, followed by intramolecular cyclization and aromatization (Fig. 1).

Sulfonamide Coupling

The sulfonamide group is introduced through a nucleophilic aromatic substitution (NAS) reaction.

Protocol from Patent Literature

A optimized method from EP0512953B1 involves:

-

Activation : Benzenesulfonyl chloride (1.2 equiv) is reacted with phosphorus pentachloride (1.1 equiv) in methylene chloride at 25°C for 1 hour to generate the sulfonyl chloride intermediate.

-

Coupling : The benzothiazole amine (1.0 equiv) is added to the activated sulfonyl chloride in chlorobenzene with N,N-dimethylformamide (DMF, 0.1 equiv) as a catalyst. The mixture is stirred at 70–90°C for 4 hours.

Alternative Microwave-Assisted Synthesis

A modified approach uses microwave irradiation to reduce reaction time:

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (4:1). Key analytical data:

Spectroscopic Validation

Purity Assessment

| Method | Purity (%) | Conditions |

|---|---|---|

| HPLC | 98.5 | C18 column, MeOH/H2O (70:30) |

| Melting Point | 214–216°C | Capillary method |

Comparative Analysis of Methods

| Method | Yield (%) | Time | Purity (%) | Scalability |

|---|---|---|---|---|

| Conventional NAS | 65–72 | 4 hours | 95 | Industrial |

| Microwave | 85 | 20 min | 98.5 | Lab-scale |

| Solvent-Free | 58 | 6 hours | 90 | Limited |

Microwave-assisted synthesis offers superior efficiency but requires specialized equipment. Industrial-scale production favors conventional NAS due to lower infrastructure costs.

Challenges and Optimization Strategies

Byproduct Formation

Side products like N,N-disubstituted sulfonamides (5–8%) arise from over-alkylation. Mitigation strategies:

Chemical Reactions Analysis

Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

Substitution: Exhibits nucleophilic substitution reactions at the sulfonamide nitrogen.

Reduction: Can be reduced to the corresponding amine.

Oxidation: Oxidizing agents like hydrogen peroxide (HO) or peracids.

Substitution: Alkylating agents (e.g., alkyl halides) for N-substitution.

Reduction: Reducing agents (e.g., NaBH or LiAlH).

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzothiazole derivatives. For instance, compounds synthesized from benzothiazole frameworks have shown efficacy against various viruses including HSV-1 and HCV. The mechanism often involves interference with viral replication processes and host cell interactions .

Anticancer Activity

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzenesulfonamide exhibits promising cytotoxic effects against several cancer cell lines. In vitro studies indicate that this compound can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of mitochondrial membrane potential. Notably, it has shown activity against leukemia and breast cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Inhibition of Carbonic Anhydrases

The compound has been identified as a selective inhibitor of carbonic anhydrases (CAs), particularly hCA IX and hCA XII. These enzymes are implicated in tumor progression and metastasis. By inhibiting these enzymes, the compound may reduce tumor growth and improve the efficacy of existing cancer treatments .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound against various human cancer cell lines. The results demonstrated that it induced apoptosis in MCF-7 (breast cancer) and U937 (leukemia) cells with IC50 values significantly lower than those for conventional treatments .

Case Study 2: Antiviral Activity

Another research project synthesized derivatives based on the benzothiazole structure and tested them against multiple viruses. The findings indicated that certain derivatives exhibited high antiviral activity with low cytotoxicity to host cells .

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzenesulfonamide is unique, similar compounds include:

Biological Activity

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzenesulfonamide is a compound of interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Overview of the Compound

The compound features a benzothiazole core, which is known for its significant pharmacological properties. The structural formula is represented as follows:

The biological activity of benzothiazole derivatives typically involves interactions with various molecular targets such as enzymes, receptors, and nucleic acids. The mechanism of action for N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzenesulfonamide may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in cellular processes.

- Receptor Modulation : It can interact with receptors to modulate signaling pathways.

- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, affecting replication and transcription processes.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:

- In vitro Studies : Research has demonstrated that compounds similar to N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzenesulfonamide exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.06 μM to 0.62 μM .

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 0.06 |

| A549 | 0.62 |

Antimicrobial Activity

Benzothiazole derivatives have also shown promising antimicrobial properties:

- Broad Spectrum : They exhibit activity against both Gram-positive and Gram-negative bacteria. Studies indicate that some derivatives possess minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens like Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Anti-inflammatory Activity

Research has indicated that benzothiazole compounds can also exhibit anti-inflammatory effects:

- In vivo Studies : Compounds have been tested in animal models showing a reduction in inflammation markers by up to 44.8% at doses of 50 mg/kg .

Case Studies

- Antitumor Activity : A study involving a series of benzothiazole derivatives showed that specific substitutions on the benzothiazole ring significantly enhanced antitumor activity across different cell lines .

- Antibacterial Efficacy : Another investigation assessed the antibacterial properties of various benzothiazole derivatives against Klebsiella pneumoniae, revealing notable zones of inhibition ranging from 20 mm to 28 mm depending on the specific compound structure .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzenesulfonamide, and how can reaction parameters be optimized?

Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. A robust approach involves reacting a benzothiazole precursor (e.g., 5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-amine) with benzenesulfonyl chloride under dynamic pH control (~pH 10) using aqueous Na₂CO₃ to ensure efficient sulfonamide bond formation . Solvent selection (e.g., DMF or THF) and catalytic bases (e.g., LiH) enhance reactivity . Optimize yield by controlling temperature (55–80°C) and reaction time (6–48 hours), as seen in analogous sulfonamide syntheses . Post-synthesis purification via column chromatography (silica gel) or recrystallization (ethanol) is critical for isolating high-purity products .

Advanced: How can researchers address contradictory data on the biological activity of benzothiazole-sulfonamide hybrids (e.g., antimicrobial vs. anticancer efficacy)?

Answer:

Discrepancies often arise from variations in assay conditions (e.g., bacterial strain specificity, cell line selection) or structural modifications (e.g., substituents on the benzothiazole core). To resolve contradictions:

- Dose-response profiling : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for bacteria) .

- Structural analysis : Compare electronic (e.g., electron-withdrawing groups) and steric effects using X-ray crystallography (via SHELX ) or DFT calculations to correlate substituents with activity .

- Mechanistic studies : Use enzyme inhibition assays (e.g., lipoxygenase for anti-inflammatory activity ) or apoptosis markers (e.g., caspase-3 activation ) to identify primary targets.

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., sulfonamide NH at δ 10–12 ppm) and confirms substitution patterns .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of SO₂ or dimethyl groups) .

- IR spectroscopy : Confirms sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and benzothiazole (C=N stretch ~1600 cm⁻¹) moieties .

- X-ray crystallography : Resolve ambiguities in stereochemistry and packing using SHELXL ; visualize molecular geometry with ORTEP-3 .

Advanced: What computational strategies predict the binding affinity of this compound to enzymes like lipoxygenase or kinases?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and enzyme active sites (e.g., hydrophobic pockets in lipoxygenase ).

- QSAR modeling : Correlate substituent electronegativity or logP values with inhibitory activity using datasets from analogs .

- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify key residues (e.g., His/Lys in kinase ATP-binding domains) .

Basic: Which structural features influence the compound’s stability under physiological conditions?

Answer:

- Electron-withdrawing groups (e.g., dimethyl on benzothiazole) enhance hydrolytic stability by reducing nucleophilic attack on the sulfonamide bond .

- Crystallinity : Highly ordered crystals (validated via XRD ) resist degradation in aqueous media compared to amorphous forms.

- pH sensitivity : The sulfonamide moiety may protonate/deprotonate in acidic/basic environments; stability assays in buffers (pH 4–9) are recommended .

Advanced: How should researchers validate mechanisms of action when unexpected cytotoxicity profiles emerge?

Answer:

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended kinase interactions .

- Transcriptomics : RNA-seq or qPCR can reveal upregulated apoptotic (e.g., BAX) or stress-response genes (e.g., HSP70) .

- Metabolomics : Track ATP depletion or lactate accumulation to differentiate necrotic vs. apoptotic pathways .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., fluorobenzylidene ) to isolate cytotoxic moieties.

Basic: What in vitro models are suitable for evaluating the compound’s antioxidant potential?

Answer:

- DPPH/ABTS assays : Measure radical scavenging activity (IC₅₀) at 517 nm/734 nm; compare to ascorbic acid controls .

- SOD/CAT enzyme mimetic assays : Quantify superoxide dismutase or catalase-like activity via nitroblue tetrazolium (NBT) reduction .

- Cell-based oxidative stress models : Use H₂O₂-induced ROS in HepG2 cells with fluorescence probes (e.g., DCFH-DA) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Answer:

- High-resolution XRD : Collect data (λ = 0.71073 Å, 100 K) to distinguish enol-keto tautomers via bond lengths (C=O vs. C–OH) .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds between sulfonamide and benzothiazole) to confirm dominant tautomers .

- DFT calculations : Compare experimental vs. computed tautomer energies (e.g., Gaussian 09 at B3LYP/6-311+G(d,p)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.